molecular formula C7H12N2O4 B14221161 N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea CAS No. 629649-07-6

N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea

Cat. No.: B14221161
CAS No.: 629649-07-6
M. Wt: 188.18 g/mol
InChI Key: MWKKZKLBJPNZML-UHFFFAOYSA-N
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Description

N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea is a compound with a unique structure characterized by three hydroxyl groups and a urea moiety attached to a hexa-dienyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea typically involves the reaction of a suitable precursor with urea under specific conditions. One common method involves the use of a hexa-dienyl precursor, which is reacted with urea in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their activity. The urea moiety can also interact with proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Dihydroxytrideca-4,8-dien-2-yl)tricosanamide
  • N-(3,6-Dioxo-cyclohexa-1,4-dienyl)-acetamide
  • N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas

Uniqueness

N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea is unique due to its specific arrangement of hydroxyl groups and the presence of a urea moiety. This structure allows for distinct interactions with biological molecules, making it a valuable compound for research and development in various fields.

Properties

CAS No.

629649-07-6

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

1,4,6-trihydroxyhexa-2,4-dien-2-ylurea

InChI

InChI=1S/C7H12N2O4/c8-7(13)9-5(4-11)3-6(12)1-2-10/h1,3,10-12H,2,4H2,(H3,8,9,13)

InChI Key

MWKKZKLBJPNZML-UHFFFAOYSA-N

Canonical SMILES

C(C=C(C=C(CO)NC(=O)N)O)O

Origin of Product

United States

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